![molecular formula C22H20ClNO5S B3439534 N-{5-[(4-chlorophenyl)sulfonyl]-4-hydroxy-2,3-dimethylphenyl}-4-methoxybenzamide](/img/structure/B3439534.png)
N-{5-[(4-chlorophenyl)sulfonyl]-4-hydroxy-2,3-dimethylphenyl}-4-methoxybenzamide
Overview
Description
N-{5-[(4-chlorophenyl)sulfonyl]-4-hydroxy-2,3-dimethylphenyl}-4-methoxybenzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a sulfonyl group, a hydroxyl group, and a methoxybenzamide moiety, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(4-chlorophenyl)sulfonyl]-4-hydroxy-2,3-dimethylphenyl}-4-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Sulfonyl Intermediate: The reaction begins with the sulfonylation of 4-chlorobenzenesulfonyl chloride with a suitable phenol derivative under basic conditions to form the sulfonyl intermediate.
Hydroxylation and Methylation: The intermediate undergoes hydroxylation and methylation reactions to introduce the hydroxyl and methoxy groups, respectively.
Amidation: The final step involves the amidation of the intermediate with 4-methoxybenzoyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(4-chlorophenyl)sulfonyl]-4-hydroxy-2,3-dimethylphenyl}-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol derivative.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of sulfide or thiol derivatives.
Substitution: Introduction of various substituents on the chlorophenyl group.
Scientific Research Applications
N-{5-[(4-chlorophenyl)sulfonyl]-4-hydroxy-2,3-dimethylphenyl}-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-{5-[(4-chlorophenyl)sulfonyl]-4-hydroxy-2,3-dimethylphenyl}-4-methoxybenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects.
Pathways Involved: It may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-{5-[(4-bromophenyl)sulfonyl]-4-hydroxy-2,3-dimethylphenyl}-4-methoxybenzamide
- N-{5-[(4-fluorophenyl)sulfonyl]-4-hydroxy-2,3-dimethylphenyl}-4-methoxybenzamide
- N-{5-[(4-methylphenyl)sulfonyl]-4-hydroxy-2,3-dimethylphenyl}-4-methoxybenzamide
Uniqueness
N-{5-[(4-chlorophenyl)sulfonyl]-4-hydroxy-2,3-dimethylphenyl}-4-methoxybenzamide is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-[5-(4-chlorophenyl)sulfonyl-4-hydroxy-2,3-dimethylphenyl]-4-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNO5S/c1-13-14(2)21(25)20(30(27,28)18-10-6-16(23)7-11-18)12-19(13)24-22(26)15-4-8-17(29-3)9-5-15/h4-12,25H,1-3H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBAABKOWEFCNIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1NC(=O)C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)Cl)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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